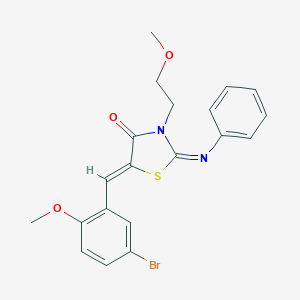![molecular formula C23H21ClN2O4S B306667 ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate, also known as ECAFB, is a chemical compound that has attracted significant scientific research attention due to its potential therapeutic applications. ECAFB is a synthetic compound that was first synthesized in 2012 by a team of chemists led by Dr. A. S. Reddy. Since then, ECAFB has been studied extensively for its various biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and infection. This compound has been shown to inhibit the activity of various kinases, including protein kinase C, which is involved in cell growth and proliferation. This compound has also been shown to inhibit the activity of various inflammatory enzymes, including cyclooxygenase-2 and 5-lipoxygenase. In addition, this compound has been shown to inhibit the growth of various bacteria and viruses by disrupting their cell membranes and inhibiting their replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation, and the inhibition of bacterial and viral replication. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate for lab experiments is its synthetic nature, which allows for consistent and reproducible results. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its therapeutic properties. This compound may also be studied for its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Finally, this compound may be studied for its potential use in other fields of medicine, including neurodegenerative diseases and metabolic disorders.
Méthodes De Synthèse
The synthesis of ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate involves a multi-step reaction that starts with the reaction of 2-chlorobenzyl thiol with acetic anhydride to form 2-chlorobenzyl acetate. This intermediate is then reacted with hydrazine hydrate to form 2-chlorobenzyl hydrazine, which is then reacted with 4-(5-formyl-2-furyl)benzoic acid to form this compound. The overall yield of the synthesis process is around 60%.
Applications De Recherche Scientifique
Ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate has been studied for its potential therapeutic applications in various fields of medicine, including cancer therapy, inflammation, and infectious diseases. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of inflammatory enzymes. In infectious diseases, this compound has been shown to inhibit the growth of various bacteria and viruses.
Propriétés
Formule moléculaire |
C23H21ClN2O4S |
|---|---|
Poids moléculaire |
456.9 g/mol |
Nom IUPAC |
ethyl 4-[5-[(E)-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H21ClN2O4S/c1-2-29-23(28)17-9-7-16(8-10-17)21-12-11-19(30-21)13-25-26-22(27)15-31-14-18-5-3-4-6-20(18)24/h3-13H,2,14-15H2,1H3,(H,26,27)/b25-13+ |
Clé InChI |
UHCKNGZCZZRUIO-DHRITJCHSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CSCC3=CC=CC=C3Cl |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CSCC3=CC=CC=C3Cl |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CSCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306584.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)
![2-{(5Z)-2,4-dioxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306588.png)
![2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306590.png)
![2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306591.png)

![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306599.png)
![2-{(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306600.png)
![4-[(4-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306601.png)

![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)